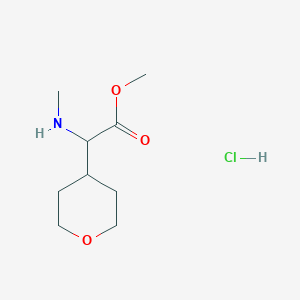

Methyl 2-(methylamino)-2-(oxan-4-yl)acetate;hydrochloride

Description

Methyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride is a chiral organic compound featuring a methyl ester group, a methylamino substituent, and a tetrahydro-2H-pyran-4-yl (oxan-4-yl) ring. This molecule is typically utilized as a building block in pharmaceutical synthesis, particularly in the development of spirocyclic and heterocyclic compounds . Its hydrochloride salt enhances stability and solubility, making it suitable for reactions in polar solvents.

Properties

IUPAC Name |

methyl 2-(methylamino)-2-(oxan-4-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-10-8(9(11)12-2)7-3-5-13-6-4-7;/h7-8,10H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOGIIAEGVMQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1CCOCC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(methylamino)-2-(oxan-4-yl)acetate; hydrochloride, a compound with potential biological significance, has garnered attention in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(methylamino)-2-(oxan-4-yl)acetate; hydrochloride is characterized by its unique molecular structure which includes a methylamino group and an oxan-4-yl moiety. This configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity to these targets can modulate various biochemical pathways, leading to significant physiological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and metabolic processes.

Antimicrobial Activity

One of the notable aspects of Methyl 2-(methylamino)-2-(oxan-4-yl)acetate; hydrochloride is its antimicrobial properties. Research indicates that compounds with similar structures exhibit growth inhibition against various bacterial strains. For instance, studies have shown that related compounds demonstrate activity against Staphylococcus epidermidis, suggesting potential applications in treating infections .

Antitumor Effects

Emerging evidence suggests that this compound may possess antitumor properties. In vitro studies have indicated that derivatives of this class can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds structurally related to Methyl 2-(methylamino)-2-(oxan-4-yl)acetate showed promising results in growth inhibition assays .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of Methyl 2-(methylamino)-2-(oxan-4-yl)acetate; hydrochloride:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 μg/mL. |

| Study 2 | Antitumor Activity | Showed significant growth inhibition in multiple cancer cell lines using the MTT assay. |

| Study 3 | Neurotransmitter Modulation | Investigated effects on neurotransmitter systems, indicating potential cognitive-enhancing properties. |

Applications in Medicine

Given its biological activities, Methyl 2-(methylamino)-2-(oxan-4-yl)acetate; hydrochloride is being explored for various therapeutic applications:

- Antimicrobial Agents : Due to its effectiveness against bacteria, it could be developed into new antibiotics.

- Cancer Therapeutics : Its antitumor properties position it as a candidate for cancer treatment regimens.

- Cognitive Enhancers : Preliminary findings suggest potential use in cognitive enhancement therapies.

Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to a family of α-methylamino esters with diverse substituents. Key structural analogs and their differentiating features are summarized below:

Impact of Substituents on Physicochemical Properties

- Oxan-4-yl Group : The oxane ring introduces conformational rigidity and moderate polarity, balancing solubility (logP ~1.2 estimated) and membrane permeability. This contrasts with aromatic analogs (e.g., 3-methoxyphenyl derivative), which exhibit higher logP values (~2.5) and enhanced binding to hydrophobic targets .

- Halogenated Aromatic Groups : The 3,4-dichlorophenyl analog (logP ~3.0) demonstrates increased metabolic resistance but reduced aqueous solubility, favoring applications in topical antimicrobials .

- Ester Group Variation: Ethyl esters (e.g., Ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride) prolong half-life in vivo compared to methyl esters due to slower esterase cleavage .

Commercial Availability

Specialized suppliers (e.g., CymitQuimica, American Elements) offer methyl and ethyl analogs at research-scale quantities (50 mg to 500 mg), with prices ranging from €698 to €2,815 per 500 mg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.